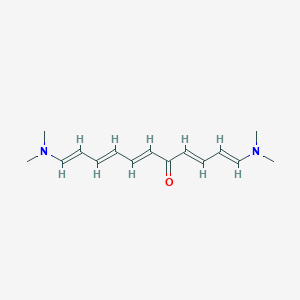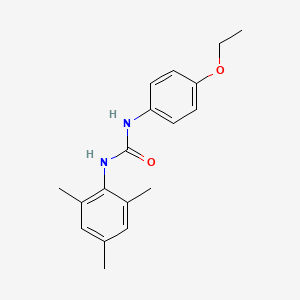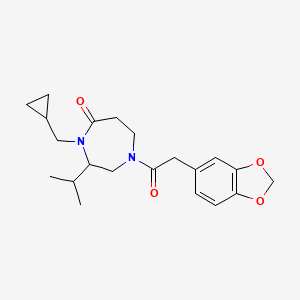
(1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one is a complex organic compound characterized by multiple conjugated double bonds and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the base structure: Starting with a suitable precursor, such as a polyene, the base structure can be formed through a series of aldol condensations.
Introduction of dimethylamino groups: The dimethylamino groups can be introduced via nucleophilic substitution reactions using dimethylamine.
Final conjugation: The final step involves the formation of the conjugated system through dehydrogenation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one can be used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a candidate for studies in organic electronics and photochemistry.
Biology and Medicine
The compound’s potential biological activity could be explored for medicinal applications, such as the development of new drugs or therapeutic agents. Its interaction with biological molecules could provide insights into its mechanism of action.
Industry
In industry, the compound could be used in the production of advanced materials, such as conductive polymers or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one would involve its interaction with molecular targets, such as enzymes or receptors. The conjugated system allows for electron delocalization, which can influence its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
(1E,3E,5E)-1,6-bis(dimethylamino)hexa-1,3,5-triene: A shorter analog with similar functional groups.
(1E,3E,5E,7E)-1,8-bis(dimethylamino)octa-1,3,5,7-tetraene: Another analog with a different chain length.
Uniqueness
The uniqueness of (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one lies in its extended conjugated system and the presence of multiple dimethylamino groups, which can impart unique electronic and chemical properties.
Properties
IUPAC Name |
(1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16(2)13-9-6-5-7-11-15(18)12-8-10-14-17(3)4/h5-14H,1-4H3/b6-5+,11-7+,12-8+,13-9+,14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEDSNKEXUTPMW-KULKJCPGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC=CC(=O)C=CC=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C/C=C/C(=O)/C=C/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5282309.png)
![N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride](/img/structure/B5282325.png)
![N-[(6-chloropyridin-3-yl)methyl]-3-(1H-imidazol-2-yl)-N-methylbenzamide](/img/structure/B5282329.png)
![(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5282334.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5282344.png)

![2-[benzyl(2-methyl-3-phenyl-2-propen-1-yl)amino]ethanol](/img/structure/B5282352.png)
![1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B5282367.png)

![ethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5282393.png)
![2,2-dimethyl-4-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}morpholine](/img/structure/B5282405.png)
![[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B5282413.png)
![4-OXO-4-{[3-(2-TOLUIDINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}BUTANOIC ACID](/img/structure/B5282418.png)
